2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
Description
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a chiral ethanolamine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethyl-amino moiety at the 3-position. Structurally, the ethanol backbone provides hydrophilicity, while the benzyl and pyrrolidine groups contribute to lipophilicity and conformational rigidity.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMRULTNGFOCR-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177094 | |
| Record name | Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353996-79-8 | |
| Record name | Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353996-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves the reaction of a benzyl-substituted pyrrolidine with an ethylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Alkyl Chain Modifications
- Ethyl vs.
- Cyclopropyl: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol introduces ring strain, which may enhance metabolic stability or alter binding kinetics .
Amine Group Position
- Piperidine vs.
Ring System and Functional Group Diversity
- 2-[(1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol combines piperidine’s flexibility with isopropyl’s hydrophobicity, highlighting synergies between ring size and substituent effects .
- N1-(1-Benzyl-pyrrolidin-2-ylmethyl)-N1-cyclopropyl-ethane-1,2-diamine replaces ethanol with a diamine chain, drastically altering solubility and hydrogen-bonding capacity .
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound Name | Configuration | Substituent | Ring Type | Molecular Formula* | Status |
|---|---|---|---|---|---|
| 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol | R | Ethyl | Pyrrolidine | C16H24N2O | Discontinued |
| 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol | S | Isopropyl | Pyrrolidine | C17H26N2O | Discontinued |
| 2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol | R | Ethyl | Piperidine | C17H26N2O | - |
| 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol | R | Cyclopropyl | Pyrrolidine | C17H24N2O | Discontinued |
| N1-((S)-1-Benzyl-piperidin-3-yl)-N1-isopropyl-ethane-1,2-diamine | S | Isopropyl, diamine | Piperidine | C18H31N3 | - |
Table 2: Hypothesized Effects of Structural Modifications
Biological Activity
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a chiral compound characterized by a pyrrolidine ring with a benzyl substitution and an ethylamino side chain. Its molecular formula is CHNO, and it has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to diverse biological effects.
Key Mechanisms:
- Enzyme Interaction: The compound may act as a ligand for specific enzymes, influencing their catalytic activity.
- Receptor Modulation: It has the potential to modulate receptor activity, which can affect signaling pathways associated with various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: Similar compounds have shown antioxidant properties, suggesting that this compound may help mitigate oxidative stress in biological systems.
- Antimicrobial Potential: The structural characteristics of the compound indicate potential antimicrobial activity, particularly against Gram-positive bacteria .
- Therapeutic Applications: Ongoing investigations are exploring its use in drug discovery for conditions such as cancer and neurodegenerative diseases due to its ability to cross the blood-brain barrier .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound.
Table 1: Summary of Research Findings
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern compared to similar compounds like pyrrolidine and prolinol.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen-containing ring | Limited bioactivity |
| Prolinol | Pyrrolidine ring with different substituents | Moderate bioactivity |
| This compound | Chiral amine with unique substituents | Potentially high bioactivity |
Q & A
Q. What are the common synthetic routes for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol, and what are the critical steps for achieving stereochemical purity?
The synthesis typically involves multi-step routes starting from (R)-1-benzylpyrrolidin-3-amine. Key steps include:
- Protection/deprotection strategies : Use of benzyl or Boc groups to preserve stereochemistry during functional group transformations .
- Nucleophilic substitution : Reaction with ethylamine derivatives under controlled pH and temperature to ensure regioselectivity .
- Chiral resolution : Techniques like chiral chromatography or crystallization to isolate the (R)-enantiomer, critical for biological activity . Example conditions: Dichloromethane as a solvent, triethylamine as a base, and monitoring via thin-layer chromatography (TLC) .
Q. How is the stereochemistry of this compound confirmed experimentally?
Structural validation relies on:
- X-ray crystallography : Provides bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles to confirm spatial arrangement .
- NMR spectroscopy : - and -NMR distinguish enantiomers via splitting patterns (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Optical rotation : Specific rotation values ([α]) are compared to literature data for enantiomeric purity .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound (e.g., receptor affinity vs. functional antagonism)?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. neuronal primary cultures) or buffer conditions affecting receptor binding .
- Stereochemical impurities : Trace (S)-enantiomers can antagonize (R)-enantiomer activity; validate purity via chiral HPLC .
- Off-target effects : Use knockout models or selective inhibitors to isolate primary mechanisms (e.g., dopamine D2 vs. serotonin 5-HT receptors) .
Q. How can the pharmacokinetic profile of this compound be optimized for CNS-targeted studies?
Strategies include:
- Lipophilicity modulation : Introducing electron-withdrawing groups (e.g., fluorine) to enhance blood-brain barrier penetration (logP target: 2–3) .
- Prodrug design : Esterification of the ethanol moiety to improve solubility and metabolic stability .
- In silico modeling : Molecular dynamics simulations to predict binding free energy (ΔG) with target receptors (e.g., σ-1 or adrenergic receptors) .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in neuronal systems?
- Radioligand binding assays : Competitive displacement studies using -spiperone for dopamine receptors or -8-OH-DPAT for serotonin receptors .
- Calcium imaging : Measure intracellular Ca flux in primary neurons to assess functional agonism/antagonism .
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., CREB or MAPK signaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
